3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

Catalog No.
S3322264
CAS No.
1216347-00-0
M.F
C15H17FO2
M. Wt
248.29
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

CAS Number

1216347-00-0

Product Name

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

IUPAC Name

(E)-3-cyclohexyl-3-(4-fluorophenyl)prop-2-enoic acid

Molecular Formula

C15H17FO2

Molecular Weight

248.29

InChI

InChI=1S/C15H17FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)/b14-10+

InChI Key

HVYVUSYVNROKRA-GXDHUFHOSA-N

SMILES

C1CCC(CC1)C(=CC(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(CC1)C(=CC(=O)O)C2=CC=C(C=C2)F

Isomeric SMILES

C1CCC(CC1)/C(=C\C(=O)O)/C2=CC=C(C=C2)F
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is a chemical compound that belongs to the group of cyclohexyl acrylic acids, and it has gained significant attention in the field of scientific research due to its unique physical and chemical properties. This paper aims to provide a comprehensible overview of the compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is a chemical compound with molecular formula C17H19FO2. It is commonly known as 3-(4-fluorophenyl)-3-cyclohexylacrylic acid or FK886, and it is a potent immunosuppressive agent. The compound was first synthesized in the late 1990s, and it was found to target a protein called Stat3, which is involved in the regulation of the immune system. It has since been intensively studied for its potential therapeutic uses in various medical conditions, including cancer, autoimmune diseases, and organ transplantation.

The physical and chemical properties of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid are crucial for understanding its behavior and potential applications. The compound exists in the form of colorless or pale yellow crystals, which are soluble in common organic solvents such as dichloromethane and ethyl acetate. The melting point of the compound is around 168-169 °C, and it has a boiling point of approximately 471.8 °C. The compound is stable at room temperature and in dry conditions but can decompose under high temperatures or exposure to moisture.

The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid involves several stages of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesis is the reaction of 3-cyclohexylpropanoic acid with 4-fluorophenylmagnesium bromide, followed by the addition of acetic anhydride and sulfuric acid to produce the desired product.
The characterization of the compound is crucial to confirm its identity and purity. Various methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to analyze the physical and chemical properties of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid and ensure its purity and identity.
such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to analyze the purity, stability, and quality of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid as these methods provide sensitive detection of the compound.

Studies have shown that 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has potent immunosuppressive properties due to its ability to inhibit Stat3 protein activity. Stat3 is a transcription factor that plays a vital role in the regulation of immune cells, and its dysfunction can lead to various autoimmune diseases and cancer. Furthermore, FK886 has shown potential in reducing the risk of organ transplant rejection and combating various cancers, including breast, prostate, and colon cancer.

Although 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has been shown to have promising therapeutic properties, its toxicity and side effects are significant concerns. Studies have reported that higher doses of FK886 can lead to liver and kidney lesions and in some cases, death. Therefore, researchers need to follow strict safety protocols during experimental procedures, including the use of personal protective equipment and careful handling and disposal of the compound.

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has various applications in scientific experiments, including its use as an immunosuppressive agent, in organ transplant research, and in cancer treatment development. FK886 has shown potential in reducing the risk of organ rejection and suppressing the growth and proliferation of cancer cells.

The research on 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is ongoing, and studies are being conducted to explore its potential therapeutic uses further. Researchers are working to determine the compound's precise mechanism of action, optimize its synthesis, improve its stability, and reduce its toxicity.

The potential implications of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid are significant in various fields of research and industry, including medicine, agriculture, and energy. The immunosuppressive properties of the compound can be utilized to prevent organ transplant rejection, while its anti-tumor properties can aid cancer treatment. Additionally, FK886 can also be used in the development of antiviral drugs, anti-inflammatory drugs, and agrochemicals.

Although 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has shown promising therapeutic properties, its use is still limited due to its high toxicity and narrow therapeutic index. Future research is necessary to optimize the synthesis of FK886 and to develop safer and more effective analogs with a higher therapeutic index. Further, researchers need to explore the immunosuppressive properties of the compound more deeply and its possible side effects so that it broad use could be possible.
1. Development of safer analogs of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid with reduced toxicity and higher efficacy.
2. Further optimization of the synthesis of FK886 to improve purity and yield.
3. Exploration of the immunosuppressive properties of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid in different autoimmune diseases.
4. Investigation of the mechanism of action of FK886 to improve its efficacy and specificity.
5. Exploration of the anti-inflammatory properties of the compound in preclinical models.
6. development and testing of new formulations and drug delivery methods to improve the therapeutic effectivity of FK886.

XLogP3

4.8

Dates

Modify: 2023-08-19

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